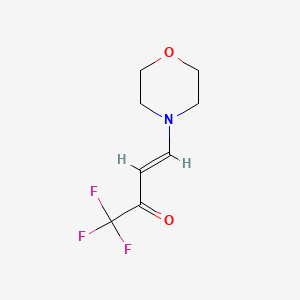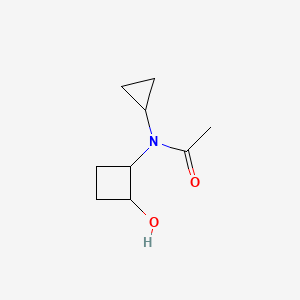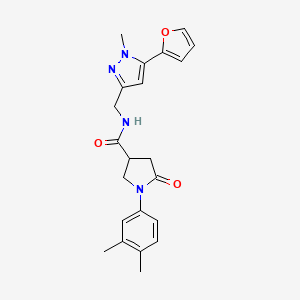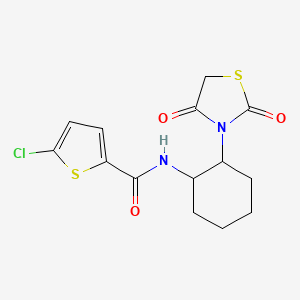![molecular formula C27H23ClN4O4S B2494496 N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide CAS No. 443349-44-8](/img/structure/B2494496.png)
N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves intricate chemical processes that ensure the incorporation of specific functional groups to achieve the desired chemical and biological activity. For instance, the therapeutic effect of a novel anilidoquinoline derivative was observed in treating Japanese encephalitis, highlighting the importance of synthesis in drug development (Joydeep Ghosh et al., 2008). Additionally, derivatives of 3-phenylsulfonylquinazoline-2,4-dione were synthesized to explore their potential as nonpeptide inhibitors of human heart chymase, demonstrating the synthesis's role in generating compounds with specific biological activities (H. Fukami et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds significantly influences their chemical behavior and interaction with biological targets. For example, vibrational spectroscopic signatures and the effect of rehybridization on a dimer molecule of a similar compound were studied to understand its stability and interaction mechanisms (S. J. Jenepha Mary et al., 2022). These studies provide insights into how molecular structure affects the compound's chemical and biological properties.
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are pivotal in determining their applicability in various research domains. The synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents illustrate the compound's reactivity and potential therapeutic uses (Hégira Ramírez et al., 2020).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure play a crucial role in a compound's utility in research and application. For instance, the crystal structure of a solvated compound related to the main compound of interest was studied to understand its solid-state characteristics and interactions within the crystal lattice (I. Celik et al., 2015).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interactions with other molecules, is essential for utilizing compounds in specific applications. The DFT and experimental investigations on similar compounds have shed light on their vibrational spectroscopy and molecular docking studies, providing valuable information on their chemical behavior and potential interactions with biological targets (A. El-Azab et al., 2016).
Applications De Recherche Scientifique
Antimicrobial Applications :
- A series of quinazoline derivatives were synthesized and evaluated for their antimicrobial properties against bacterial strains like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, etc., and fungal strains such as Candida albicans, Aspergillus niger, etc. (Desai et al., 2007).
- Another study focused on synthesizing 2,3-disubstituted quinazolinone analogs, showcasing their antibacterial properties through in-vitro screening against bacterial strains and analyzing their interaction with proteins like Sortase A of Staphylococcus aureus through molecular docking studies (Rajasekaran & Rao, 2015).
- A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives exhibited significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, and were also evaluated for their anticancer activities (Mehta et al., 2019).
Anticancer Applications :
- Novel 4-arylsulfonyl-1,3-oxazoles, derived from quinazoline compounds, showed promising anticancer activities against various cancer cell lines, suggesting their potential as lead compounds for further synthesis and in-depth studies of new derivatives with antitumor activity (Zyabrev et al., 2022).
- Some novel sulfonamide derivatives synthesized from 2-chloro-N-(4-sulfamoylphenyl)acetamides displayed notable anticancer activity against breast and colon cancer cell lines, with certain compounds outperforming reference drugs like 5-fluorouracil (Ghorab et al., 2015).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O4S/c28-21-6-2-4-8-23(21)29-24(33)17-37-27-30-22-7-3-1-5-20(22)26(35)32(27)19-11-9-18(10-12-19)25(34)31-13-15-36-16-14-31/h1-12H,13-17H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQBWOATVKMISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494416.png)
![Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B2494418.png)
![3-chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide](/img/structure/B2494421.png)
![1,5-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}-4-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B2494424.png)

![4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine](/img/structure/B2494427.png)
![4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol](/img/structure/B2494429.png)



![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494434.png)